molecular formula C14H14N2 B8648241 1-Phenyl-2-(1-phenylethylidene)-hydrazine

1-Phenyl-2-(1-phenylethylidene)-hydrazine

Cat. No. B8648241
M. Wt: 210.27 g/mol
InChI Key: CPSCIFXVLXCFIQ-UHFFFAOYSA-N
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Patent
US08188080B2

Procedure details

2,4,6-Trichloro[1,3,5]triazine (1.83 g, 10.0 mmol) is added to DMF (2 mL), and maintained at 25° C. After the formation of a white solid, the reaction is monitored (TLC) until complete disappearance of the triazine. 1-Phenyl-2-(1-phenylethylidene)-hydrazine (1.0 g, 5.0 mmol) in DMF (15 mL) is added. After the addition, the mixture is then stirred at room temperature and monitored for completion (TLC) after which a 15% solution of Na2CO3 (20 mL) is added. The organic phase is extracted twice with 15 mL of diethyl ether. The organic layer is then dried (Na2SO4) and the solvent is removed in vacuo to afford the desired product. Yields of approximately 1.12 g (90%) of this product can be expected when the reaction is conducted on this scale. Mp 145° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1N=C(Cl)N=C(Cl)N=1.N1C=C[CH:13]=NN=1.[C:16]1([NH:22][N:23]=[C:24]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH3:25])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:32]([O-:35])([O-])=O.[Na+].[Na+]>CN(C=O)C>[C:16]1([N:22]2[CH:13]=[C:25]([CH:32]=[O:35])[C:24]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)=[N:23]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NN=CC=C1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted twice with 15 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C(=C1)C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.